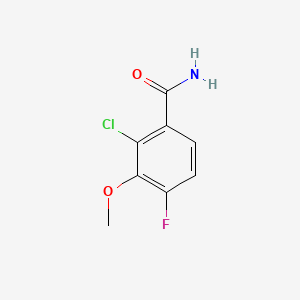
2-Chloro-4-fluoro-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzamide core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-3-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-4-fluoro-3-methoxybenzaldehyde.
Amidation Reaction: The key step involves the conversion of the aldehyde group to an amide group.
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-4-fluoro-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products depend on the specific reaction conditions but can include substituted benzamides, carboxylic acids, and alcohols.
Scientific Research Applications
2-Chloro-4-fluoro-3-methoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
2-Chloro-4-fluoro-3-methoxybenzamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-chloro-4-methoxybenzaldehyde and 4-chloro-2-fluoro-3-methoxybenzamide share structural similarities
Uniqueness: The presence of both chloro and fluoro substituents, along with a methoxy group, provides unique chemical properties and reactivity
Applications: While similar compounds may have overlapping applications, this compound’s specific substituent pattern makes it particularly useful in certain synthetic and biological contexts
Properties
Molecular Formula |
C8H7ClFNO2 |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-methoxybenzamide |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
ORKAKWCUYIIGPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)

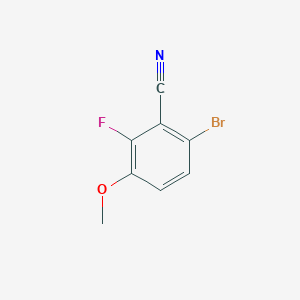

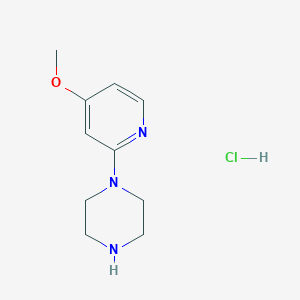
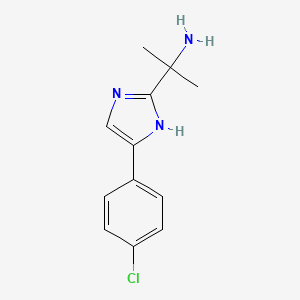
![(R)-N-[(R)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032313.png)
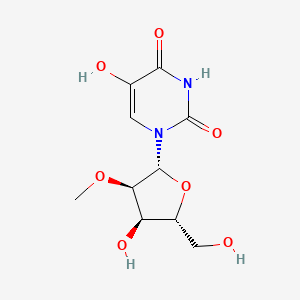
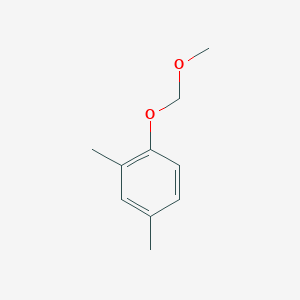

![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
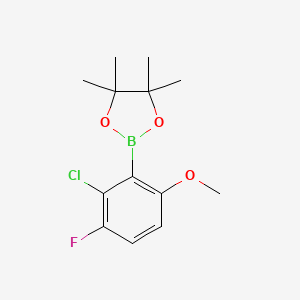
![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)
